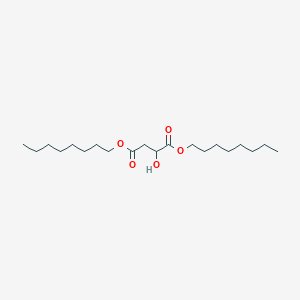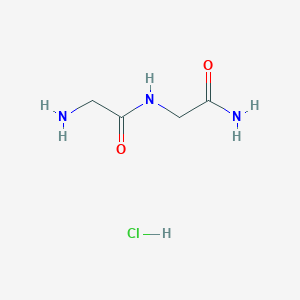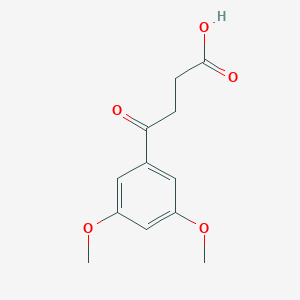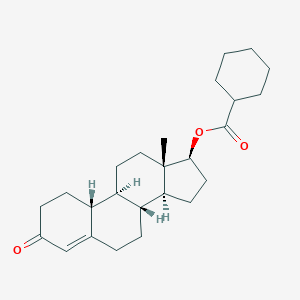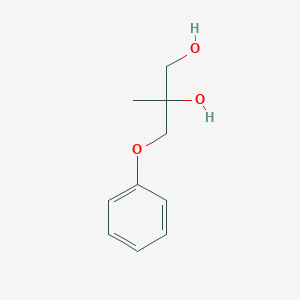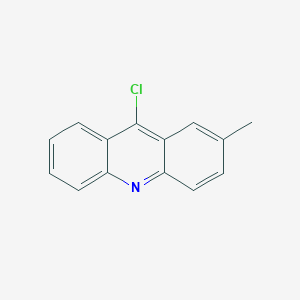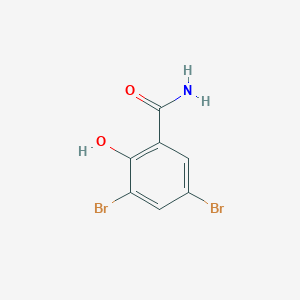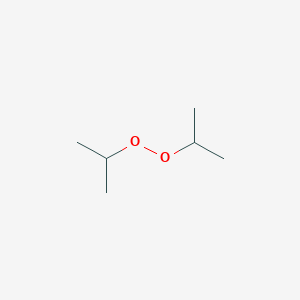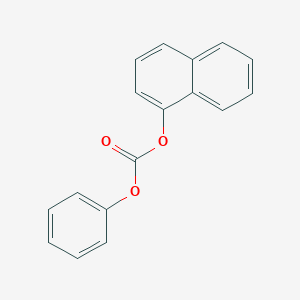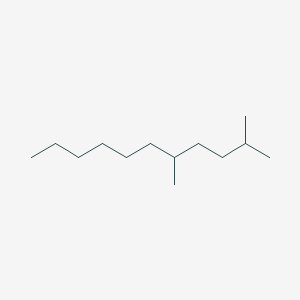![molecular formula C12H14O2Si B103411 4-[(三甲基硅基)乙炔基]苯甲酸 CAS No. 16116-80-6](/img/structure/B103411.png)
4-[(三甲基硅基)乙炔基]苯甲酸
描述
4-[(Trimethylsilyl)ethynyl]benzoic acid is a chemical compound that includes a benzoic acid moiety substituted with a trimethylsilyl ethynyl group. This structural modification is significant as it can influence the physical, chemical, and electronic properties of the molecule. The trimethylsilyl group is known to be electron-donating, which can affect the acidity of the carboxyl group in benzoic acid derivatives .
Synthesis Analysis
The synthesis of compounds related to 4-[(Trimethylsilyl)ethynyl]benzoic acid often involves multi-step organic reactions. For instance, the synthesis of related trimethylsilyl benzoic acid derivatives has been achieved through reactions such as Friedel-Craft's O-acylation , Grignard reactions , and alkoxy alkene-acetal condensation . These methods demonstrate the versatility and adaptability of synthetic strategies to incorporate the trimethylsilyl group into the benzoic acid framework.
Molecular Structure Analysis
The molecular structure of silicon-containing benzoic acid derivatives, including those with trimethylsilyl groups, has been elucidated using techniques such as X-ray crystallography, FTIR, and NMR spectroscopy . Quantum chemical methods like DFT and HF calculations have been employed to optimize molecular geometries and predict electronic properties, which are found to be in good agreement with experimental data .
Chemical Reactions Analysis
The reactivity of trimethylsilyl-substituted benzoic acids has been studied in various contexts. For example, the electron-donating nature of the trimethylsilyl group influences the reactivity of the carboxyl group, affecting reactions such as alkaline saponification rates of the corresponding esters . Additionally, the hydrogallation of trimethylsilylethynylbenzenes has been explored, yielding products with potential as chelating Lewis acids .
Physical and Chemical Properties Analysis
The introduction of the trimethylsilyl group into benzoic acid derivatives significantly alters their physical and chemical properties. For instance, the presence of this group can lead to the formation of supramolecular structures through hydrogen bonding, as observed in crystal structures . Moreover, the liquid crystalline properties of related benzoate esters have been investigated, revealing mesomorphic phases such as SmA/SmC, which are of interest for materials science applications .
科学研究应用
- Specific Scientific Field : Organometallic Chemistry .
- Summary of the Application : “4-[(Trimethylsilyl)ethynyl]benzoic acid” is used in the synthesis and evaluation of mesomorphic properties of some novel calamitic molecules .
- Methods of Application or Experimental Procedures : A series of novel terminal trimethylsilylacetylene benzoate derivatives with various linking groups were synthesized using Friedel-Craft’s O-acylation reaction . The chemical structures of the novel 4-[2-(tri-methylsilyl)ethynyl]benzoates were confirmed by standard spectroscopic techniques .
- Results or Outcomes : The compounds were investigated for their liquid crystalline properties employing polarized optical microscopy and differential scanning calorimetry . The esters possessing three phenyl rings exhibited liquid crystalline property of SmA/SmC phases with wide thermal range .
属性
IUPAC Name |
4-(2-trimethylsilylethynyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2Si/c1-15(2,3)9-8-10-4-6-11(7-5-10)12(13)14/h4-7H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFYYXWHDBOLBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20545387 | |
| Record name | 4-[(Trimethylsilyl)ethynyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20545387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Trimethylsilyl)ethynyl]benzoic acid | |
CAS RN |
16116-80-6 | |
| Record name | 4-[(Trimethylsilyl)ethynyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20545387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(Trimethylsilyl)ethynyl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

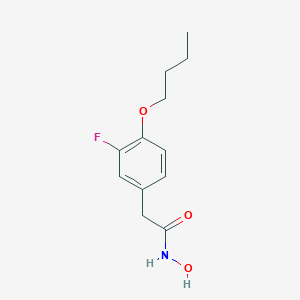
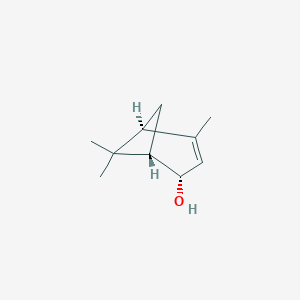
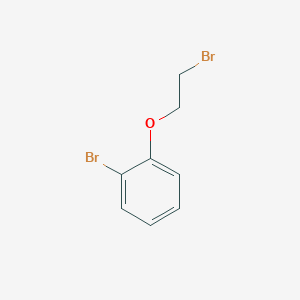
![[3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate](/img/structure/B103334.png)
